3-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-1-[(3,4-dichlorophenyl)sulfonyl]-1H-pyrazole
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Overview
Description
3-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-1-[(3,4-dichlorophenyl)sulfonyl]-1H-pyrazole is a complex organic compound characterized by its unique structural features, including multiple chlorinated aromatic rings and a pyrazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-1-[(3,4-dichlorophenyl)sulfonyl]-1H-pyrazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Pyrazole Core: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Sulfonylation: The sulfonyl group is introduced by reacting the pyrazole derivative with a sulfonyl chloride in the presence of a base such as pyridine.
Ether Formation: The final step involves the formation of the ether linkage by reacting the chlorinated benzyl alcohol with the pyrazole derivative under basic conditions, often using potassium carbonate as a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the sulfonyl group, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups (if present) or the sulfonyl group, converting them to amines or thiols, respectively.
Substitution: The aromatic rings can undergo various substitution reactions, such as nucleophilic aromatic substitution, especially if electron-withdrawing groups are present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate nucleophilic aromatic substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfonyl group can yield sulfoxides or sulfones, while reduction of nitro groups can produce corresponding amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties. These activities can be explored through structure-activity relationship (SAR) studies.
Medicine
In medicinal chemistry, this compound could be investigated for its potential as a therapeutic agent. Its structural features suggest it might interact with various biological targets, making it a candidate for drug development.
Industry
In industrial applications, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-1-[(3,4-dichlorophenyl)sulfonyl]-1H-pyrazole would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The presence of multiple chlorinated aromatic rings suggests it could bind to hydrophobic pockets in proteins, while the sulfonyl group might form hydrogen bonds with amino acid residues.
Comparison with Similar Compounds
Similar Compounds
3-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-1-[(3,4-dichlorophenyl)sulfonyl]-1H-pyrazole: can be compared to other pyrazole derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its combination of multiple chlorinated aromatic rings and a sulfonyl group, which can impart distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
By understanding the synthesis, reactions, applications, and mechanisms of action of this compound, researchers can further explore its potential in various fields.
Properties
IUPAC Name |
3-[4-[(2,4-dichlorophenyl)methoxy]phenyl]-1-(3,4-dichlorophenyl)sulfonylpyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14Cl4N2O3S/c23-16-4-1-15(20(25)11-16)13-31-17-5-2-14(3-6-17)22-9-10-28(27-22)32(29,30)18-7-8-19(24)21(26)12-18/h1-12H,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYLKCLKISBCJKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN(C=C2)S(=O)(=O)C3=CC(=C(C=C3)Cl)Cl)OCC4=C(C=C(C=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14Cl4N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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